molecular formula C11H9NO2 B2662764 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde CAS No. 31588-53-1

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde

Cat. No.: B2662764
CAS No.: 31588-53-1
M. Wt: 187.198
InChI Key: XONAHZFJTGHACI-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde is a heterocyclic organic compound featuring an isoquinoline backbone with distinct functional groups: a methyl substituent at position 2, a ketone group at position 1, and a carbaldehyde moiety at position 4. The "1,2-dihydro" designation indicates partial saturation of the aromatic ring, retaining one double bond. This structural configuration confers unique reactivity, particularly at the aldehyde group, which serves as a versatile site for nucleophilic addition or further derivatization.

Properties

IUPAC Name

2-methyl-1-oxoisoquinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-12-6-8(7-13)9-4-2-3-5-10(9)11(12)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONAHZFJTGHACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of isoquinoline derivatives, which undergo cyclization and subsequent oxidation to form the desired compound . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H9NO2
  • Molecular Weight : Approximately 189.19 g/mol
  • CAS Number : 1171808-03-9

The compound features a dihydroisoquinoline core with a carbonyl group and an aldehyde functional group, which contribute to its reactivity and biological activity.

Medicinal Chemistry

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde is used as an intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential in treating several diseases due to their pharmacological properties.

Key Findings :

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, certain analogs have been shown to induce autophagic cell death in cancer cells, highlighting their potential as therapeutic agents against resistant cancer phenotypes .
CompoundActivityIC50 (µM)
Derivative AAnticancer10
Derivative BAntibacterial32

Biological Studies

The compound serves as a probe in biochemical assays to study enzyme activities and interactions. Its ability to inhibit specific enzymes makes it valuable for understanding metabolic pathways.

Mechanism of Action :
The compound can inhibit certain enzymes by binding to their active sites, affecting biochemical pathways critical for cellular functions. This inhibition can lead to altered metabolic processes, which is particularly useful in drug development .

Materials Science

In materials science, this compound is explored for its potential in developing new materials with tailored properties. Its unique functional groups can be modified to enhance material characteristics such as conductivity or reactivity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound and its derivatives. In vitro testing revealed moderate antibacterial activity against both gram-positive and gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus cereus16

The mechanism underlying this antibacterial effect may involve the inhibition of enzymes critical for bacterial cell wall synthesis or metabolic pathways .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves reactions starting from isoquinoline derivatives. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of diverse derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural differences between 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde and two related compounds:

Compound Name Core Structure Substituents Functional Groups Saturation
This compound Isoquinoline Methyl (C2), Oxo (C1), Carbaldehyde (C4) Aldehyde, Ketone, Amine 1,2-dihydro
2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid Isoquinoline Methyl (C2), Oxo (C1), Carboxylic Acid (C4) Carboxylic Acid, Ketone, Amine Hexahydro
2-[(2,4-Dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime Isoquinoline Dichlorobenzyloxy (C2), Dioxo (C1,3), O-Methyloxime (C4) Oxime, Ketone, Ether, Chlorine Substituents Tetrahydro
Key Observations:

Saturation and Ring Rigidity: The target compound’s 1,2-dihydro structure retains partial aromaticity, enhancing planarity and conjugation compared to the fully saturated hexahydro analog .

Functional Group Reactivity :

  • The carbaldehyde group in the target compound is highly reactive, enabling condensation or redox reactions. In contrast, the carboxylic acid in the hexahydro analog offers ionic character, favoring salt formation or hydrogen bonding .
  • The O-methyloxime and dichlorobenzyloxy groups in ’s compound introduce steric bulk and electron-withdrawing effects, which may enhance metabolic stability or alter solubility .

The methyl group in the target compound is a simple hydrophobic substituent with minimal steric hindrance.

Biological Activity

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: this compound
  • CAS Number: 31588-53-1
  • Molecular Formula: C11H9NO

Antimicrobial Activity

Research has indicated that derivatives of dihydroisoquinolines exhibit antimicrobial properties. For instance, studies have shown that related compounds possess moderate antibacterial activity against various strains, including those resistant to conventional antibiotics .

CompoundActivity TypeMIC (µg/mL)
2-Methyl-1-oxo-1,2-dihydroisoquinolineAntibacterial50 - 100
Related Dihydroisoquinoline DerivativeAntiviral>100

Antiviral Activity

Preliminary investigations suggest that 2-methyl derivatives may inhibit viral replication. Specifically, compounds with similar structures have been evaluated for their ability to block HIV replication in vitro. The findings indicate that while some derivatives show promise, further optimization is required to enhance their efficacy .

The mechanism by which this compound exerts its biological effects is believed to involve the following:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for microbial survival or viral replication.
  • Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.
  • Cellular Uptake: Enhanced lipophilicity due to structural features may facilitate cellular uptake and bioavailability.

Case Study 1: Antibacterial Evaluation

A study assessed the antibacterial activity of a series of dihydroisoquinoline derivatives, including this compound. The compounds were tested against Gram-positive and Gram-negative bacteria using the Minimum Inhibitory Concentration (MIC) method. The results indicated that certain derivatives exhibited significant antibacterial properties, particularly against resistant strains .

Case Study 2: Antiviral Screening

In another study focused on HIV inhibitors, a related compound demonstrated moderate activity against HIV replication in cell-based assays. The study suggested that structural modifications could enhance antiviral efficacy. This highlights the potential for further development of 2-Methyl derivatives as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde, and how are impurities controlled?

  • Methodological Answer : The compound is typically synthesized via formylation of the isoquinoline core using Vilsmeier-Haack reagents (e.g., POCl₃/DMF). Key steps include:

  • Cyclization of substituted anilines with ketones to form the dihydroisoquinoline scaffold.
  • Selective oxidation at the 4-position using MnO₂ or CrO₃ under anhydrous conditions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted intermediates and byproducts like brominated derivatives (common in halogenated solvents) .
    • Impurity Control : Monitor reaction progress via TLC/HPLC and characterize impurities (e.g., methyl esters or carboxylates) using LC-MS and ¹H/¹³C NMR .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies the aldehyde proton (δ 9.8–10.2 ppm) and methyl group (δ 2.3–2.6 ppm). ¹³C NMR confirms the carbonyl (C=O, δ 190–200 ppm) and aromatic carbons.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of –CHO group).
  • IR Spectroscopy : Stretching bands for C=O (1680–1720 cm⁻¹) and aldehyde C–H (2820–2720 cm⁻¹) .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group.
  • Maintain temperature at –20°C for long-term stability; ambient storage in desiccators (silica gel) is acceptable for short-term use.
  • Monitor degradation via periodic HPLC analysis (e.g., check for carboxylic acid derivatives due to aldehyde oxidation) .

Advanced Research Questions

Q. How does the electronic nature of the 2-methyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The methyl group at position 2 sterically shields the adjacent carbonyl, reducing nucleophilic attack but stabilizing resonance structures.
  • Experimental Design : Compare Suzuki-Miyaura coupling yields using electron-deficient (e.g., 4-bromophenyl) vs. electron-rich aryl boronic acids. Optimize Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) in anhydrous DMF .
  • Data Contradiction : If conflicting reactivity arises (e.g., low yields with bulky boronic acids), use DFT calculations to model steric/electronic effects on transition states.

Q. What role does this compound play in designing kinase inhibitors, and how are bioactivity assays structured?

  • Methodological Answer :

  • The aldehyde group serves as a Michael acceptor for covalent binding to cysteine residues in kinase active sites.
  • Assay Design :
  • Screen against recombinant kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays.
  • Validate selectivity via counter-screens against non-target kinases (IC₅₀ ratios >10 indicate specificity).
  • Confirm covalent binding via MALDI-TOF mass spectrometry of enzyme-inhibitor adducts .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

  • Methodological Answer :

  • Systematic Analysis :
VariableExample ParametersImpact on Yield
SolventDMF vs. THFPolar aprotic solvents enhance formylation efficiency
Temperature0°C vs. RTLower temps reduce side reactions (e.g., aldehyde dimerization)
CatalystPOCl₃ vs. PCl₅POCl₃ minimizes phosphoester byproducts
  • Resolution : Replicate protocols under controlled conditions (e.g., inert atmosphere, stoichiometric precision) and characterize intermediates via in-situ IR.

Safety and Compliance

Q. What safety protocols are mandated for handling this compound in academic labs?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles; use fume hoods for weighing/reacting.
  • Spill Management : Neutralize aldehyde residues with sodium bisulfite solution.
  • Waste Disposal : Collect in halogen-resistant containers for incineration (follow EPA guidelines for aldehydes) .

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